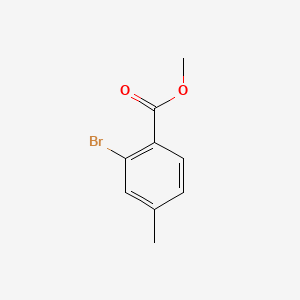

Methyl 2-bromo-4-methylbenzoate

Description

Contextualization within Halogenated Aromatic Ester Chemistry

Halogenated aromatic hydrocarbons are compounds that contain a benzene (B151609) ring substituted with one or more halogen atoms. iloencyclopaedia.org Aromatic esters, characterized by the general structure Ar-COO-R, are known for their relative stability and are foundational to the fragrance, pharmaceutical, and polymer industries. numberanalytics.com

Methyl 2-bromo-4-methylbenzoate is a member of the halogenated aromatic ester family. This class of compounds combines the reactivity of the aromatic ring, influenced by the deactivating, ortho-para directing bromine atom, with the chemistry of the ester functional group. iloencyclopaedia.orgnumberanalytics.com The ester linkage is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. numberanalytics.com

The specific substitution pattern of this compound is crucial to its chemical behavior. The bromine atom at the ortho position relative to the ester group and the methyl group at the para position create a distinct electronic and steric environment. This arrangement influences the molecule's reactivity in cross-coupling reactions and other transformations, making it a specific and valuable intermediate. For instance, its precursor, 4-bromo-2-methylbenzoic acid, demonstrates reactivity at multiple sites, allowing for diverse synthetic manipulations. chemicalbook.com

Overview of Strategic Importance in Organic Synthesis and Functional Material Development

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. chembk.com The presence of the bromo-substituent allows for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. These reactions enable chemists to attach more complex organic fragments to the aromatic ring, building sophisticated molecular frameworks.

This compound and its precursors are instrumental in synthesizing a range of target molecules:

Pharmaceutical and Agrochemical Intermediates : Halogenated aromatic compounds are common precursors in the synthesis of bioactive molecules, including pharmaceuticals and pesticides. chembk.comiloencyclopaedia.org

Complex Organic Molecules : The related 4-bromo-2-methylbenzoic acid is a starting material for synthesizing phenoxybenzoylphenyl acetic acids and isoindolinone derivatives. chemicalbook.com Similarly, this compound can be envisioned as a key building block for analogous structures.

Functional Materials : There is potential for this compound to be used in materials science. Its precursor, 4-bromo-2-methylbenzoic acid, has been used to create mesogen-jacketed liquid crystalline polymers. chemicalbook.com This suggests that the structural motifs available from this compound could be incorporated into novel polymers and functional materials with specific electronic or optical properties.

Historical Development and Evolution of Synthetic Approaches to Brominated Benzoate (B1203000) Esters

The synthesis of brominated benzoate esters like this compound typically involves two key transformations: the bromination of the aromatic ring and the esterification of the carboxylic acid group. The historical development of these methods reflects the broader evolution of synthetic organic chemistry towards greater efficiency, selectivity, and milder conditions.

Traditional Methods: Historically, the synthesis would rely on well-established, multi-step procedures.

Electrophilic Aromatic Bromination : The introduction of a bromine atom onto a benzene ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com This reaction is typically carried out using molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst activates the bromine, making it a more potent electrophile.

Fischer Esterification : The conversion of a carboxylic acid to an ester is often achieved through Fischer esterification. This method involves heating the carboxylic acid (e.g., 2-bromo-4-methylbenzoic acid) with an alcohol (methanol, in this case) in the presence of a strong acid catalyst like sulfuric acid. google.comlearncbse.in A significant drawback is the reversible nature of the reaction, often requiring the removal of water to drive the reaction to completion. learncbse.in

Modern Synthetic Evolutions: Over time, synthetic methods have evolved to offer improved yields, better selectivity, and more environmentally benign conditions.

Alternative Esterification Reagents : To circumvent the equilibrium limitations of Fischer esterification, chemists have developed alternative methods. For instance, converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol, provides a high-yield, irreversible route to the ester.

Catalytic Advancements : Modern synthetic chemistry increasingly relies on catalysis. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatics. google.com While often used to functionalize bromo-aromatics, catalytic principles are also applied to the synthesis steps themselves.

Greener Approaches : More recent developments focus on "green chemistry" principles, aiming to reduce waste and energy consumption. Microwave-assisted organic synthesis, for example, can dramatically shorten reaction times for esterification and other reactions, offering a more efficient alternative to conventional heating. uwlax.edu

The synthesis of this compound can be accomplished by the esterification of 2-bromo-4-methylbenzoic acid. sigmaaldrich.comsynquestlabs.com This precursor itself is synthesized from commercially available starting materials, illustrating the multi-step nature of producing specialized chemical building blocks.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTUYAFJAGLQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617935 | |

| Record name | Methyl 2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87808-49-9 | |

| Record name | Methyl 2-bromo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87808-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 4 Methylbenzoate

Esterification Pathways from 2-Bromo-4-methylbenzoic Acid Precursors

The most direct route to Methyl 2-bromo-4-methylbenzoate involves the esterification of 2-bromo-4-methylbenzoic acid. This process converts the carboxylic acid functional group into a methyl ester while preserving the aromatic bromine and methyl substituents.

Classic Fischer esterification, which involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst, remains a fundamental method. A common protocol involves refluxing 2-bromo-4-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid, which can achieve high yields of the desired methyl ester. For example, one procedure reports an 85% yield after refluxing overnight (approximately 16 hours). Another similar method using sulfuric acid catalysis reports the successful conversion to the methyl ester after 6 hours of reflux. google.com

To circumvent the use of corrosive mineral acids and improve catalyst recyclability, heterogeneous solid acid catalysts have been developed. These materials offer environmental and practical benefits, such as simplified product purification. Research has demonstrated the efficacy of phosphoric acid-modified Montmorillonite K10 clay as a potent catalyst for the esterification of various substituted benzoic acids, including those with electron-donating and electron-withdrawing groups, under solvent-free conditions. ijstr.orgepa.gov Similarly, ion-exchange resins like Amberlyst-15 have been identified as effective heterogeneous catalysts for the esterification of aromatic acids. iiste.org

The table below summarizes various catalytic systems for the esterification of substituted benzoic acids.

| Catalyst System | Reagents | Conditions | Yield | Reference |

| Homogeneous Acid | 2-bromo-4-methylbenzoic acid, Methanol, Sulfuric Acid | Reflux, ~16 hours | 85% | |

| Homogeneous Acid | 4-bromo-2-methylbenzoic acid, Methanol, Sulfuric Acid | Reflux, 6 hours | ~90% | google.com |

| Heterogeneous Solid Acid | Benzoic acid, Methanol, Montmorillonite K10 (modified) | Reflux, 5 hours, Solvent-free | High | ijstr.org |

| Heterogeneous Resin | Benzoic acid, Glycerol, Amberlyst-15 | N/A | ~70% | iiste.org |

This table is interactive. Click on the headers to sort the data.

Regioselectivity in esterification becomes critical when a molecule possesses multiple reactive sites, such as more than one carboxylic acid group. The selective conversion of one specific carboxyl group while leaving others untouched is a significant synthetic challenge. This can often be controlled by the strategic choice of reaction conditions, including catalysts, solvents, and activating agents. acs.orgacs.org For instance, solvent choice has been shown to control the regioselective outcome in the esterification of certain substrates without the need for additives. acs.org

In the specific case of 2-bromo-4-methylbenzoic acid, the molecule contains only a single carboxylic acid group. sigmaaldrich.comnih.gov Therefore, the esterification reaction is inherently regioselective, as there is only one site for the reaction to occur. The challenge in this context is not one of regioselectivity between multiple functional groups on the same molecule, but rather one of achieving high conversion and purity without affecting the bromo and methyl substituents on the aromatic ring. The principles of regioselective control are more applicable to precursors of greater complexity, such as in the synthesis of inositol (B14025) phosphates where the selective deprotection of orthobenzoates is a key step. rsc.org

Bromination Strategies for Substituted Methylbenzoates

An alternative synthetic approach begins with a substituted methyl benzoate (B1203000), such as methyl 4-methylbenzoate, followed by the introduction of a bromine atom at the desired position. This strategy hinges on controlling the regioselectivity of the aromatic bromination.

The direct bromination of methyl 4-methylbenzoate to yield this compound presents a significant regiochemical challenge. In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The methyl group (-CH₃) is an activating, ortho, para-director, while the methyl ester group (-COOCH₃) is a deactivating, meta-director. wordpress.com

For methyl 4-methylbenzoate, the positions ortho to the activating methyl group (positions 3 and 5) are strongly favored for electrophilic attack. The desired position (position 2) is ortho to the deactivating ester group and meta to the activating methyl group. Consequently, direct bromination using typical reagents like bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) would predominantly yield 3-bromo-4-methylbenzoate, not the desired 2-bromo isomer. wordpress.com Achieving direct ortho-bromination to the ester group against the directing influence of the methyl group is generally not feasible through standard electrophilic substitution methods and requires more advanced, directed approaches.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve regioselectivity that is complementary to classical methods. Palladium-catalyzed reactions, in particular, are powerful tools for the direct C-H functionalization of aromatic rings. These methods often employ a directing group to guide the catalyst to a specific C-H bond, enabling highly regioselective halogenation.

While specific palladium-catalyzed protocols for the direct ortho-bromination of methyl 4-methylbenzoate are not extensively documented in the provided search results, the principle is well-established for related substrates. For example, palladium acetate (B1210297) (Pd(OAc)₂) has been used in ligand-free catalyzed reactions for cross-coupling of aryl halides, demonstrating its utility in modifying substituted benzoates. chemicalbook.comsigmaaldrich.com The general strategy involves the coordination of a palladium catalyst to a directing group (often the ester's carbonyl oxygen itself or a temporarily installed group), followed by C-H activation and subsequent halogenation at the ortho position. This approach can overcome the inherent electronic preferences of the substrate.

When inherent substituent effects prevent desired regioselectivity, a protecting or directing group strategy can be employed. This involves temporarily modifying a functional group or introducing a new one to steer an electrophile to a specific position.

Recent research has shown that certain protecting groups can exert remote regiocontrol over electrophilic aromatic substitution reactions. For example, the tetrafluoropyridyl (TFP) group, when used to protect a phenol, can direct halogenation to positions that would not normally be predicted by classical rules. worktribe.comnih.gov This demonstrates the principle that a strategically chosen group can influence the electronic or steric environment of the substrate to achieve a desired substitution pattern. nih.gov

For the synthesis of this compound from methyl 4-methylbenzoate, a hypothetical strategy could involve the introduction of a bulky directing group at a position that sterically hinders attack at the 3- and 5-positions while facilitating reaction at the 2-position. After the bromination step, this directing group would be removed to yield the final product. Such multi-step sequences, while longer, provide a logical pathway to overcome the challenges of regiocontrol in aromatic synthesis.

Multi-Step Convergent Synthetic Routes to this compound

The creation of this compound, a compound with a specific substitution pattern, requires a multi-step approach that carefully controls the introduction of each functional group onto the aromatic ring. The principles of electrophilic aromatic substitution and the directing effects of substituents are paramount in designing a successful synthesis.

Elaboration from Toluene and Benzoic Acid Derivatives

The synthesis of this compound is commonly achieved by starting with precursors that already contain one or more of the required functionalities. Benzoic acid derivatives, in particular, serve as excellent starting materials.

A primary and direct route begins with 4-methylbenzoic acid (p-toluic acid). In this strategy, the directing effects of the substituents guide the incoming bromine atom. The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The position ortho to the methyl group (C2) is also meta to the carboxylic acid group. This alignment of directing effects facilitates the selective bromination at the desired position.

The synthesis proceeds in two main steps:

Bromination of 4-methylbenzoic acid : The starting material is treated with a brominating agent, often bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) with a suitable initiator, to yield 2-bromo-4-methylbenzoic acid . brainly.com

Esterification : The resulting carboxylic acid is then esterified to produce the final product, This compound . A common method for this step is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. This reaction typically proceeds with high yield.

An alternative approach starts from toluene . This route is more complex and involves several functional group interconversions. One potential pathway involves: brainly.com

Nitration of Toluene : Toluene is first nitrated to produce primarily 4-nitrotoluene (B166481) . brainly.com

Bromination : The 4-nitrotoluene is then brominated. The methyl group directs the bromine to the ortho position, resulting in 2-bromo-4-nitrotoluene (B188816) . brainly.com

Oxidation : The methyl group of 2-bromo-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412), yielding 2-bromo-4-nitrobenzoic acid . brainly.com

Reduction and Diazotization/Sandmeyer Reaction : The nitro group can be reduced to an amine, followed by a Sandmeyer reaction to replace the amino group, though this adds complexity. A more direct route would involve esterification first, followed by reduction of the nitro group if the methyl-substituted compound is desired.

The most straightforward and widely reported syntheses, however, originate from appropriately substituted benzoic acids.

Sequential Functional Group Interconversions for Targeted Substitution

Achieving the specific 1,2,4-substitution pattern of this compound relies on the strategic ordering of reactions and the interconversion of functional groups to manipulate their directing effects. libretexts.orgopenochem.org This "polarity reversal" or modification of electronic influence is a cornerstone of aromatic synthesis. masterorganicchemistry.com

For instance, in a hypothetical synthesis starting from a different precursor, one might need to convert a functional group to achieve the desired regiochemistry. Key transformations include:

Oxidation of Alkyl Groups : As seen in the toluene-based route, a methyl group (ortho, para-director) can be oxidized to a carboxylic acid (meta-director). masterorganicchemistry.com This is a critical step for creating the benzoic acid moiety after other substituents are in place. brainly.com

Reduction of Nitro Groups : A nitro group (meta-director) can be reduced to an amine group (ortho, para-director). This completely reverses the directing influence on the ring for subsequent substitutions. masterorganicchemistry.com

Hydrolysis of Nitriles : A nitrile (cyano) group can be introduced, often via a Sandmeyer reaction on an aniline (B41778) derivative, and then hydrolyzed to form a carboxylic acid. The synthesis of 2-bromo-4-methylbenzoic acid can be achieved from 2-bromo-4-methylbenzonitrile (B184184) via hydrolysis. sigmaaldrich.com

The selection of the synthetic pathway is a strategic decision based on the availability of starting materials and the desire to minimize steps while maximizing yield and regiochemical purity. libretexts.orgkhanacademy.org

Table 1: Comparison of Synthetic Routes from Benzoic Acid Derivatives

| Starting Material | Reagents | Intermediate | Final Step Reagents | Product | Reported Yield |

|---|---|---|---|---|---|

| 2-bromo-4-methylbenzoic acid | Methanol, Sulfuric Acid | N/A | N/A | This compound | 85% |

| 3-bromo-4-methylbenzoic acid | Oxalyl chloride, DMF, then Methanol | 3-bromo-4-methylbenzoyl chloride | N/A | Methyl 3-bromo-4-methylbenzoate | Not specified |

This table showcases reaction data for the synthesis of this compound and a related isomer, highlighting different starting materials and reagents.

Scalability and Industrial Viability Assessments of Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production requires a thorough assessment of the chosen protocol's scalability, safety, and economic feasibility. For this compound, this involves optimizing batch processes and exploring modern manufacturing technologies like continuous-flow systems.

Process Optimization for Amplified Synthesis

Process optimization aims to maximize product yield and purity while minimizing costs, reaction times, and waste. researchgate.net For the synthesis of this compound, key optimization parameters for the esterification step include: researchgate.net

Catalyst Loading : Determining the optimal amount of acid catalyst (e.g., H₂SO₄) to ensure a high reaction rate without causing unwanted side reactions or purification difficulties.

Temperature and Reaction Time : Balancing reaction kinetics and potential byproduct formation. For instance, the esterification of 2-bromo-4-methyl-benzoic acid is often performed by heating to reflux for several hours. A described procedure for a related esterification involves heating at 70°C for 2 hours.

Reagent Stoichiometry : Using an excess of methanol can shift the equilibrium of the Fischer esterification towards the product side, increasing the conversion rate.

Work-up and Purification : Developing efficient extraction and washing steps to remove unreacted acid and the catalyst is crucial. Purification by chromatography may be suitable for lab scale but less so for industrial production, where crystallization or distillation would be preferred.

Patents for related compounds often highlight methods designed for large-scale synthesis, emphasizing mild reaction conditions and high yields, which are key indicators of industrial viability. google.com

Application of Continuous-Flow Systems in Bromination and Esterification

Continuous-flow chemistry is emerging as a powerful technology for pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. europeanpharmaceuticalreview.comaurigeneservices.com These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and simplified scalability. gatech.educhemicalindustryjournal.co.uk

The synthesis of this compound is well-suited for a continuous-flow approach:

Continuous Bromination : Aromatic bromination can be performed in a flow reactor. chemicalindustryjournal.co.uk Pumping a solution of 4-methylbenzoic acid and a brominating agent through a heated reaction coil allows for precise control of residence time and temperature, potentially increasing selectivity and safety, especially for exothermic reactions. europeanpharmaceuticalreview.comgatech.edu

Continuous Esterification : The output from the bromination reactor could be fed directly into a second flow reactor system for esterification. colab.wsrsc.org Continuous esterification has been demonstrated for benzoic acids, where a mixture of the carboxylic acid, alcohol, and a catalyst is pumped through a heated reactor, achieving high conversion in a short time. colab.ws

This "end-to-end" continuous process minimizes manual handling of intermediates, reduces reactor downtime, and allows for 'scaling out'—increasing production by running multiple reactors in parallel rather than redesigning larger, more hazardous batch reactors. aurigeneservices.comgatech.edu The use of flow chemistry can lead to a cheaper, higher-quality product with a reduced environmental footprint. gatech.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | "Scale-up" - requires process re-optimization and larger vessels. | "Scale-out" - numbering up reactors, no re-optimization needed. gatech.edu |

| Safety | Large volumes of reagents, potential for thermal runaway. | Small reaction volumes at any given time, excellent heat dissipation. aurigeneservices.com |

| Control | Less precise control over temperature and mixing. | Precise control of residence time, temperature, and stoichiometry. aurigeneservices.com |

| Efficiency | Can have significant downtime between batches. | Continuous operation, higher throughput for a given reactor size. europeanpharmaceuticalreview.com |

| Mass/Heat Transfer | Often limited, especially at large scales. | Significantly enhanced due to high surface-area-to-volume ratios. gatech.edu |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| Benzoic Acid |

| 4-methylbenzoic acid (p-toluic acid) |

| 2-bromo-4-methylbenzoic acid |

| Methanol |

| Sulfuric Acid |

| Iron(III) bromide |

| 4-nitrotoluene |

| 2-bromo-4-nitrotoluene |

| 2-bromo-4-nitrobenzoic acid |

| 2-bromo-4-methylbenzonitrile |

| 3-bromo-4-methylbenzoic acid |

| Methyl 3-bromo-4-methylbenzoate |

| N-bromosuccinimide (NBS) |

| Oxalyl chloride |

| N,N-dimethylformamide (DMF) |

Reactivity and Mechanistic Studies of Methyl 2 Bromo 4 Methylbenzoate

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring of methyl 2-bromo-4-methylbenzoate is a key functional group that can be replaced by various nucleophiles. These reactions are fundamental in modifying the core structure of the molecule.

Investigation of Reaction Kinetics and Thermodynamic Profiles

The reaction's progress is governed by the stability of the Meisenheimer intermediate, a negatively charged species formed during the nucleophilic attack. The thermodynamic profile is influenced by the relative energies of the starting materials, the intermediate, and the products. The strength of the incoming nucleophile and the stability of the bromide leaving group are also critical factors. For instance, the hydrolysis of the ester group under basic conditions to form 2-bromo-4-methylbenzoic acid is a common nucleophilic reaction.

Transition Metal-Catalyzed Nucleophilic Displacements

While direct nucleophilic aromatic substitution can be challenging, transition metal catalysis significantly broadens the scope of possible transformations. These reactions often proceed through mechanisms distinct from the traditional SNAr pathway, typically involving oxidative addition and reductive elimination steps. Catalysts based on copper and palladium are particularly effective in facilitating the displacement of the aromatic bromine with a wide range of nucleophiles, including those that are weak or sterically demanding. These catalytically driven processes often require milder reaction conditions and offer greater functional group tolerance compared to their non-catalyzed counterparts. google.comgoogle.com

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-bromine bond readily participates in catalytic cycles with metals like palladium and copper, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Buchwald-Hartwig, and Negishi Reactions

Palladium-catalyzed reactions are central to the synthetic utility of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions allow for the introduction of diverse aryl, vinyl, alkyl, and amino groups.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. This compound has been successfully coupled with various boronic acids. For example, its reaction with phenylboronic acid in the presence of a palladium catalyst yields a biphenyl (B1667301) derivative, a core structure in many complex molecules. nih.govresearchgate.net In one documented procedure, the coupling with (2-methoxyphenyl)boronic acid was achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base, affording the desired biaryl product. google.com Another study details the palladium-catalyzed borylation of this compound to generate the corresponding boronic ester, a key intermediate for subsequent Suzuki couplings. dtu.dk

Table 1: Examples of Suzuki-Miyaura Reactions with this compound

| Boronic Acid | Catalyst | Base | Solvent | Temperature | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Not specified | Methyl 5-methyl-[1,1'-biphenyl]-2-carboxylate | researchgate.net |

| (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 100 °C | Methyl 2'-methoxy-5-methyl-[1,1'-biphenyl]-2-carboxylate | google.com |

| Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Methyl 5-methyl-[1,1'-biphenyl]-2-carboxylate | nih.gov |

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. While specific examples utilizing this compound are not prevalent in the searched literature, the reaction is generally applicable to aryl bromides. This reaction would involve the palladium-catalyzed coupling of this compound with primary or secondary amines to yield N-aryl products. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. A patent describes a reaction that can be classified under this category, where this compound is coupled with another reagent using a palladium catalyst with a dppf ligand, showcasing its utility in forming carbon-carbon bonds for the synthesis of complex molecules like cannabinol (B1662348) precursors. google.com

Copper-Mediated Cross-Coupling: Ullmann Coupling Applications

The Ullmann reaction, which traditionally uses copper or copper salts as catalysts, is a classic method for forming carbon-carbon or carbon-heteroatom bonds. It is particularly useful for forming diaryl ethers and other biaryl compounds. This compound has been employed in Ullmann coupling reactions. For instance, it has been coupled with p-cresol (B1678582) to form a diaryl ether, a key step in the synthesis of more complex structures. rsc.org Additionally, a homocoupling Ullmann reaction of this compound using activated copper in DMF has been reported to produce the corresponding symmetrical biaryl compound. kyoto-u.ac.jp

Table 2: Ullmann Coupling Applications of this compound

| Coupling Partner | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| p-Cresol | Cu/CuI, K₂CO₃, Pyridine | Toluene | Not specified | 4-Methyl-2-(p-tolyloxy)benzoic acid (after hydrolysis) | rsc.org |

| This compound (homocoupling) | Activated Cu | DMF | Reflux | Dimethyl 4,4'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate | kyoto-u.ac.jp |

Ligand Design and Catalyst Performance Optimization in Cross-Coupling Reactions

The success of transition metal-catalyzed cross-coupling reactions heavily relies on the design of the catalyst system, particularly the choice of ligands coordinated to the metal center. Ligands play a critical role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

In the context of reactions involving this compound, several catalyst systems have been employed. For Suzuki-Miyaura reactions, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has proven effective. google.comresearchgate.net This catalyst is a versatile, air-stable complex that is widely used in cross-coupling chemistry. For more challenging couplings or to achieve higher turnovers, more sophisticated phosphine ligands are often required.

In a Negishi-type reaction mentioned for the synthesis of cannabinol precursors, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) was used. google.com The dppf ligand is a bidentate phosphine that forms a stable chelate with the palladium center. This stability often translates to higher catalytic activity and robustness, allowing the reaction to proceed under milder conditions and with a broader range of substrates.

The development of supramolecular approaches, where non-covalent interactions are used to assemble ligands, represents a frontier in catalyst design. While not specifically applied to this compound in the reviewed literature, these strategies aim to create highly active and selective catalysts by controlling the environment around the metal center. uva.nl The optimization of catalyst performance is an ongoing area of research, with the goal of developing more efficient, selective, and environmentally benign synthetic methods.

Transformations of the Methyl Ester Functional Group

The methyl ester group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon of the ester.

Transesterification Processes with Alkyl and Aryl Alcohols

Transesterification is a fundamental process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the reaction is typically performed by using the desired alcohol as the solvent in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Basic-catalyzed transesterification is achieved by using an alkoxide, where the alkoxide of the desired alcohol is used in stoichiometric amounts. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com While specific studies on the transesterification of this compound are not abundant, general principles of transesterification of methyl esters and aryl esters are well-established and applicable. researchgate.netresearchgate.net For instance, various catalysts, including Lewis acids and N-heterocyclic carbenes, have been shown to be effective in promoting transesterification reactions. researchgate.net

Table 1: General Conditions for Transesterification of Methyl Esters

| Catalyst Type | Reagents & Conditions | Product |

| Acid-Catalyzed | Excess of new alcohol (R'-OH), catalytic H₂SO₄ or HCl, heat | New ester (R-COOR') and Methanol (B129727) |

| Base-Catalyzed | Sodium or potassium alkoxide (NaOR' or KOR'), corresponding alcohol solvent (R'-OH) | New ester (R-COOR') and Methanol |

| Lewis Acid | Metal salts (e.g., Tin or Yttrium based), alcohol | New ester (R-COOR') and Methanol |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs), alcohol | New ester (R-COOR') and Methanol |

This table presents generalized conditions and may require optimization for the specific substrate.

Amidation Reactions for Novel Amide Derivative Synthesis

The conversion of this compound into amides opens a pathway to a wide array of novel compounds with potential applications in various fields of chemical research. This transformation is typically achieved by reacting the ester with a primary or secondary amine. These reactions often require elevated temperatures or the use of a catalyst to proceed at a reasonable rate.

The direct amidation of esters is a well-documented transformation. ncert.nic.in Various catalytic systems, including those based on niobium pentoxide, have been shown to effectively catalyze the direct amidation of esters with amines under solvent-free conditions. ncert.nic.in While direct amidation of this compound is not explicitly detailed, the synthesis of related amides, such as N-(2-Bromo-4-methylphenyl)benzamide, has been reported, indicating the feasibility of such transformations. nih.gov The synthesis of related benzamides often involves the reaction of a benzoic acid derivative with an amine, sometimes using coupling agents. chemicalbook.com

Table 2: Examples of Amidation of Related Aromatic Esters and Acids

Selective Reduction Strategies to Benzylic Alcohol Derivatives

The methyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, (2-bromo-4-methylphenyl)methanol, using appropriate reducing agents. A common and effective method for this transformation is the use of sodium borohydride (B1222165) in a suitable solvent system, such as a mixture of THF and methanol. nih.gov This method is particularly valuable due to its chemoselectivity, as it typically does not reduce other functional groups like amides, nitriles, or nitro groups. nih.govmnstate.edu

The reduction of aromatic methyl esters with sodium borohydride provides a milder alternative to stronger reducing agents like lithium aluminum hydride. nih.gov The reaction generally proceeds in good yields, offering a reliable route to benzylic alcohol derivatives.

Reactivity of the Aromatic Ring and Methyl Group

The aromatic ring and the para-methyl group of this compound also exhibit distinct reactivity, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the directing and activating/deactivating effects of the existing substituents: the bromo group, the methyl group, and the methyl ester group.

-Br (Bromo group): This is a deactivating but ortho-, para-directing group. youtube.comlibretexts.org The deactivation is due to its electron-withdrawing inductive effect, while the ortho-, para-directing nature arises from the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

-CH₃ (Methyl group): This is an activating and ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. libretexts.orgunizin.org

-COOCH₃ (Methyl ester group): This is a deactivating and meta-directing group due to its strong electron-withdrawing resonance and inductive effects. aiinmr.commnstate.edu

Considering the combined effects, position 3 is ortho to the methyl group, ortho to the bromo group, and meta to the methyl ester. Position 5 is para to the bromo group and meta to the methyl ester. Therefore, electrophilic attack is most likely to occur at positions 3 and 5, with the specific outcome depending on the reaction conditions and the nature of the electrophile. For example, in the nitration of methyl benzoate (B1203000), the nitro group is directed to the meta position. aiinmr.commnstate.eduyoutube.comyoutube.com Similarly, in the nitration of bromobenzene, a mixture of ortho and para products is obtained. youtube.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -Br | 2 | Deactivating | Ortho, Para |

| -CH₃ | 4 | Activating | Ortho, Para |

| -COOCH₃ | 1 | Deactivating | Meta |

Selective Oxidation Pathways of the Para-Methyl Substituent

The para-methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid group. This transformation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. libretexts.org This reaction is a general method for the oxidation of alkyl side chains on a benzene ring to a carboxylic acid group. libretexts.org

Alternatively, the methyl group can undergo selective benzylic halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction would yield 2-bromo-4-(bromomethyl)benzoate, which is a versatile intermediate for further synthetic modifications.

Studies on the oxidation of substituted toluenes have shown that the rate and selectivity of the reaction can be influenced by the nature of the other substituents on the ring. nih.govrsc.org For example, electron-donating groups can facilitate the activation and conversion of the methyl group. rsc.org

Table 4: Potential Oxidation Products of the Para-Methyl Group

| Reagent | Conditions | Product |

| KMnO₄, NaOH, H₂O, then H₃O⁺ | Heat | 2-Bromo-4-carboxybenzoic acid |

| N-Bromosuccinimide (NBS), CCl₄, Benzoyl peroxide | Heat, Light | Methyl 2-bromo-4-(bromomethyl)benzoate |

| Chromyl chloride (CrO₂Cl₂) | Inert solvent, then hydrolysis | 2-Bromo-4-formylbenzoic acid methyl ester |

Alpha-Halogenated Ketone Synthesis via Side-Chain Functionalization

The synthesis of an alpha-halogenated ketone from this compound would logically proceed through the initial functionalization of the methyl group, which is the most reactive site for radical halogenation. This benzylic position can be selectively halogenated, and the resulting intermediate can then be further transformed into the target alpha-halogenated ketone.

Step 1: Benzylic Bromination of the Methyl Group

The first step in the functionalization of the side chain is the bromination of the methyl group at the benzylic position. This is a well-established free-radical halogenation reaction. For a substrate like this compound, a common and effective method is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).

The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator (BPO) decomposes upon heating to form radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by resonance with the aromatic ring. The HBr then reacts with NBS to regenerate the bromine radical and produce succinimide.

Termination: The reaction is terminated by the combination of any two radicals.

A specific example of this transformation is the synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate. In a documented procedure, Methyl 4-bromo-2-methylbenzoate is reacted with NBS and a catalytic amount of BPO in CCl₄ at 85°C for 2 hours, affording the desired product in high yield chemicalbook.com.

Table 1: Benzylic Bromination of Methyl 4-bromo-2-methylbenzoate

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

| Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS), Dibenzoyl peroxide (BPO) | CCl₄ | 85°C | 2 hours | Methyl 4-bromo-2-(bromomethyl)benzoate | 97% | chemicalbook.com |

Step 2: Conversion to an Alpha-Halogenated Ketone

Following the successful benzylic bromination, the resulting Methyl 4-bromo-2-(bromomethyl)benzoate can serve as a precursor to the target alpha-halogenated ketone. A common strategy to achieve this is through oxidation of the bromomethyl group to a carbonyl group, followed by alpha-halogenation.

One plausible method for the oxidation of the benzyl (B1604629) bromide to the corresponding aldehyde is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The resulting aldehyde can then be converted to the methyl ketone via a Grignard reaction with methylmagnesium bromide, followed by oxidation.

A more direct approach to an alpha-bromo ketone from an acetyl group is well-documented for analogous structures. For instance, methyl 4-acetylbenzoate can be converted to 4-(2-Bromo-acetyl)-benzoic acid methyl ester by direct bromination of the acetyl group. This reaction is typically carried out using bromine in a suitable solvent like chloroform (B151607) or acetic acid echemi.com.

Table 2: Alpha-Bromination of Methyl 4-acetylbenzoate

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Methyl 4-acetylbenzoate | Bromine | Chloroform | Stirred overnight | 4-(2-Bromo-acetyl)-benzoic acid methyl ester | 89% | echemi.com |

| Methyl 4-acetylbenzoate | Bromine | Acetic Acid | Stirred at room temperature | 4-(2-Bromo-acetyl)-benzoic acid methyl ester | Not specified | echemi.com |

A patent also describes a multi-step synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester starting from 4-bromo-2-methylbenzoic acid. After esterification, a palladium-catalyzed reaction with potassium vinylfluoroborate introduces a vinyl group, which is then subjected to an alpha-halogenated ketone synthesis using a halogenated reagent like bromosuccinimide google.com.

While a direct, one-pot conversion of this compound to an alpha-halogenated ketone is not readily found in the literature, the stepwise approach of benzylic bromination followed by oxidation and subsequent alpha-bromination represents a feasible and well-precedented synthetic route.

Advanced Derivatives and Their Synthetic Applications

Synthesis of Complex Organic Architectures

The reactivity of the bromine atom in Methyl 2-bromo-4-methylbenzoate, particularly in metal-catalyzed cross-coupling reactions, provides a powerful tool for the assembly of intricate molecular structures.

This compound is extensively used as a key starting material in the synthesis of biaryl compounds, which are often precursors to complex heterocyclic systems. The primary method employed is the Suzuki-Miyaura cross-coupling reaction, where the bromine atom is coupled with a boronic acid or its derivative in the presence of a palladium catalyst. This strategy has been successfully applied to generate intermediates for a range of biologically active molecules.

For instance, in the synthesis of cannabinol (B1662348) precursors, this compound is reacted with a boronic acid derivative using a PdCl2(dppf) catalyst to form the core structure of dibenzopyrans, a class of heterocyclic compounds. google.com Similarly, this compound is a documented precursor in the synthesis of inhibitors for histone demethylase and the Renal Outer Medullary Potassium (ROMK) channel. google.comgoogle.compatexia.com In these syntheses, it undergoes palladium-catalyzed Suzuki coupling to create complex biaryl intermediates that are further elaborated into the final heterocyclic drug candidates. google.comgoogle.com

Recent research in cancer therapeutics has also utilized this synthon. It serves as a starting point for developing dual inhibitors of CDC25 and HDAC for treating triple-negative breast cancer and for modulators of DNA polymerase Q. google.comnih.gov In both cases, the initial step involves a Suzuki coupling reaction with a substituted phenylboronic acid to construct the necessary biaryl scaffold. google.comnih.gov Another approach involves an Ullmann condensation, where this compound is treated with activated copper to produce a symmetrical biphenyl (B1667301) dicarboxylate, a precursor for amide-functionalized helicene-like molecules. kyoto-u.ac.jp

| Reaction Type | Reactant | Catalyst/Reagent | Product/Intermediate Class | Reference |

|---|---|---|---|---|

| Suzuki Coupling | (2-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl Precursor for DNA Pol θ Modulators | google.com |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl Precursor for CDC25/HDAC Inhibitors | nih.gov |

| Suzuki Coupling | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Pd(PPh₃)₄ | Biaryl Precursor for ROMK Inhibitors | google.com |

| Suzuki Coupling | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ / TEA | Styrene Derivative for Histone Demethylase Inhibitors | google.compatexia.com |

| Suzuki Coupling | Boron containing compound | PdCl₂(dppf) | Precursor for Cannabinol (Dibenzopyran) | google.com |

| Ullmann Condensation | Self-coupling | Activated Copper | Dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate | kyoto-u.ac.jp |

The application of this compound in multi-component reactions, where three or more reactants combine in a single operation to form a complex product, is not extensively documented in the available scientific literature. Synthetic strategies involving this compound typically rely on sequential, stepwise transformations, most notably the palladium-catalyzed cross-coupling reactions discussed previously.

This compound as a Key Intermediate in Medicinal Chemistry

The compound is a cornerstone intermediate in the development of various therapeutic agents due to its utility in constructing the core scaffolds of numerous drug candidates. alibaba.comaromsyn.combldpharm.com

While substituted brominated aromatic compounds are vital intermediates in the pharmaceutical industry, the direct use of this compound as a precursor in the documented synthesis of major Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, such as Canagliflozin and Ertugliflozin, is not established. alibaba.com The synthetic routes for these prominent antidiabetic drugs utilize different brominated intermediates. For example, the synthesis of Canagliflozin involves key intermediates like 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene, which has a different bromine substitution pattern. nbinno.comthieme-connect.com

This compound has proven to be a pivotal starting material for a diverse array of potential Active Pharmaceutical Ingredients (APIs) across multiple disease areas. Its role as a foundational biaryl synthon is central to these applications.

Key Therapeutic Areas and Targets:

Oncology: The compound is a building block for novel cancer therapeutics. It is used in the synthesis of histone demethylase inhibitors and DNA polymerase Q (Polθ) modulators, both of which are targets for cancer treatment. google.compatexia.comgoogle.com It is also the starting material for developing dual-target inhibitors, such as those targeting both CDC25 and HDAC, for potential application in triple-negative breast cancer. nih.gov

Cardiovascular and Renal Disease: In the field of cardiovascular medicine, it is used to synthesize inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, which have potential as diuretic and natriuretic agents for treating hypertension and heart failure. google.com

Metabolic and Viral Diseases: Research into heterocyclic modulators of lipid synthesis, which target the fatty acid synthase (FASN) pathway, utilizes this compound. These modulators have potential applications in treating metabolic disorders like non-alcoholic steatohepatitis (NASH), cancers, and viral infections such as Hepatitis C. google.com

Cannabinoid Synthesis: The compound is an intermediate in the catalytic synthesis of cannabinol (CBN) and its derivatives, which are subjects of extensive pharmacological research. google.com

| Therapeutic Target | Resulting Compound Class/Use | Disease Area | Reference |

|---|---|---|---|

| Histone Demethylase | Substituted Pyrazolylpyridines | Cancer | google.compatexia.com |

| ROMK Channel | Biaryl Derivatives | Hypertension, Heart Failure | google.com |

| DNA Polymerase Q (Polθ) | Biaryl Derivatives | Cancer | google.com |

| CDC25 and HDAC | Dual Inhibitors | Triple-Negative Breast Cancer | nih.gov |

| Fatty Acid Synthase (FASN) | Heterocyclic Modulators | Cancer, Viral Infections, Metabolic Disease | google.com |

| Cannabinoid Receptors | Cannabinol (CBN) and Derivatives | General Pharmacology | google.com |

Based on a review of available scientific and patent literature, there is no direct, documented synthetic pathway that utilizes this compound for the specific construction of aryl isoxazole derivatives intended for the treatment of neuropathic pain. While the compound is a versatile intermediate in medicinal chemistry, its application in this particular therapeutic class and indication has not been established.

Role in Investigational Drug Discovery and Development Pipelines

This compound and its structural isomers serve as crucial intermediates in the synthesis of complex molecules for pharmaceutical research and development. While not typically an active pharmaceutical ingredient itself, its specific arrangement of bromo, methyl, and methyl ester functional groups on a benzene (B151609) ring makes it a valuable building block for creating a diverse range of organic compounds. The strategic placement of the bromine atom, in particular, allows for further chemical modifications, such as cross-coupling reactions, to construct more elaborate molecular architectures.

Research into related brominated benzoic acid esters has highlighted their role in the development of novel therapeutic agents. For instance, derivatives of bromo-benzoic acids are utilized in the synthesis of small-molecule inhibitors targeting protein-protein interactions, such as the c-Myc–Max dimerization, which is a significant target in cancer research nih.gov. Isomeric compounds like Methyl 4-bromo-3-methylbenzoate are employed as starting materials in the total synthesis of complex natural products, such as (-)-martinellic acid, which possesses potential therapeutic properties sigmaaldrich.com. Furthermore, derivatives of methyl benzoate (B1203000) are used to create building blocks for established drugs; for example, certain substituted toluenes derived from these esters are precursors for the synthesis of Indacaterol, a β2-adrenoceptor agonist used in the management of respiratory diseases acs.org. The utility of this compound lies in its capacity to be transformed into these more complex, biologically active molecules, positioning it as a key component in the early stages of the drug discovery pipeline.

| Derivative/Related Compound | Application Area | Therapeutic Target/Product |

| Methyl 4-amino-2-bromobenzoate | Oncology | c-Myc–Max dimerization inhibitor nih.gov |

| Methyl 4-bromo-3-methylbenzoate | Natural Product Synthesis | (-)-Martinellic acid sigmaaldrich.com |

| Substituted Methylbenzoate | Pharmaceutical Synthesis | Indacaterol (β2-adrenoceptor agonist) acs.org |

Utility in Agrochemical and Specialty Chemical Synthesis

This compound is a significant intermediate in the production of agrochemicals and other specialty chemicals. alzchem.com Its chemical structure provides a versatile scaffold for the synthesis of more complex molecules with desired biological or material properties.

This compound is identified as a precursor for the synthesis of certain pesticides. While the compound itself is an intermediate, the broader class of methyl benzoates has demonstrated significant potential in crop protection. The parent compound, methyl benzoate, is a naturally occurring plant volatile that has been investigated as an environmentally friendly, bio-based pesticide. usda.govmdpi.comresearchgate.net

Research has shown methyl benzoate to be effective against a wide range of agricultural pests, including the spotted wing drosophila, a major pest in fruit crops. usda.gov It exhibits multiple modes of action, functioning as a contact toxicant, fumigant, and ovicidal agent. mdpi.comresearchgate.netgoogle.com The derivatization of such compounds, starting from intermediates like this compound, allows for the modification of the core structure to enhance efficacy, stability, and target specificity, leading to the development of advanced crop protection agents.

| Compound Class | Role in Agrochemicals | Examples of Target Pests | Mode of Action |

| This compound | Synthesis Intermediate | N/A (Precursor) | N/A (Precursor) |

| Methyl Benzoate (Parent Compound) | Bio-based Pesticide usda.govmdpi.com | Spotted Wing Drosophila, Mites, Fire Ants, Bed Bugs usda.govmdpi.com | Contact Toxin, Fumigant, Ovicidal, Repellent mdpi.comgoogle.com |

As an important intermediate in organic synthesis, this compound is used to create a variety of other compounds for industrial applications. Its utility stems from the reactivity of its functional groups, which allows it to be a starting point for more complex molecules. For example, related brominated methylbenzoate isomers can be transformed into other chemical intermediates, such as Methyl 4-bromo-2-(bromomethyl)benzoate, through further reactions, demonstrating how these platforms can be elaborated into more functionalized building blocks. chemicalbook.com

These advanced building blocks are then used in a range of industrial processes. The selective hydrodeoxygenation of benzylic esters like methyl benzoate represents a green chemistry approach to producing methyl-substituted aromatic compounds, which are widely used as intermediates in the chemical and pharmaceutical industries. acs.org This highlights the role of such esters in sustainable manufacturing and in the chemical recycling of materials like polyesters. acs.org

Applications in Advanced Material Science

The structural characteristics of this compound make it and its isomers valuable precursors in the field of material science. The rigid aromatic core and reactive sites for polymerization or modification allow for its integration into novel materials with specialized properties.

Aromatic esters, including derivatives structurally similar to this compound, are used in the synthesis of advanced polymers. A key application is in the creation of mesogen-jacketed liquid crystalline polymers. sigmaaldrich.com In these materials, the rigid, rod-like aromatic ester units (mesogens) are attached as side chains to a flexible polymer backbone. This architecture can lead to materials with unique optical and thermal properties. The specific substitution pattern on the aromatic ring influences the packing and intermolecular interactions of the polymer chains, thereby determining the ultimate properties of the material.

Integration into Advanced Coatings and Adhesives Formulations

While not typically incorporated into coatings and adhesives in its original form, this compound is a valuable precursor for synthesizing functionalized monomers and additives that can significantly enhance the properties of polymeric materials. The reactivity of the aromatic bromine atom and the ester group allows for the introduction of polymerizable moieties or performance-enhancing functionalities.

One potential pathway for its integration into advanced coatings involves its conversion into a specialty monomer. For instance, the bromine atom can be replaced with a vinyl group through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. The resulting vinyl-substituted benzoate can then be co-polymerized with other monomers to create a polymer with tailored properties. Similarly, the methyl ester can be transesterified with a hydroxyl-functionalized monomer, like 2-hydroxyethyl methacrylate (HEMA), to introduce a polymerizable acrylate group.

The incorporation of the brominated aromatic ring structure into a polymer backbone can also impart desirable characteristics to the final coating or adhesive. These include improved refractive index, enhanced thermal stability, and increased flame retardancy. For example, bromine-containing compounds are known to act as flame retardants by scavenging free radicals produced during combustion.

Key Synthetic Transformations for Coating and Adhesive Applications:

| Starting Material | Reaction Type | Reagent | Functionalized Intermediate | Potential Application in Coatings/Adhesives |

| This compound | Suzuki Coupling | Vinylboronic acid | Methyl 2-vinyl-4-methylbenzoate | Co-monomer for specialty polymers |

| This compound | Transesterification | 2-Hydroxyethyl methacrylate (HEMA) | 2-((2-bromo-4-methylbenzoyl)oxy)ethyl methacrylate | Reactive diluent or crosslinking agent |

| This compound | Heck Reaction | Acrylate ester | Methyl 4-methyl-2-(alkoxycarbonylvinyl)benzoate | Monomer for acrylic resins |

Pigments and Dyes Chemistry

The aromatic scaffold of this compound makes it a suitable starting material for the synthesis of chromophores, the light-absorbing portions of dye and pigment molecules. The bromine atom is a particularly useful handle for building larger, conjugated systems, which are essential for imparting color.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are pivotal in this context. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the benzoate core to other aromatic or unsaturated systems. For instance, a Suzuki coupling reaction with an arylboronic acid can yield a biaryl structure, a common motif in many dye classes. The extent of conjugation, and therefore the color of the resulting dye, can be fine-tuned by carefully selecting the coupling partner.

Furthermore, the methyl ester and the ring-substituted methyl group can be chemically modified to introduce auxochromes—groups that alter the light-absorbing properties of the chromophore. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be converted into an amide or an ester with a long-chain alcohol. These modifications can influence the solubility of the dye and its affinity for different substrates.

Examples of Synthetic Pathways to Dye Precursors:

| Starting Material | Reaction Type | Coupling Partner | Resulting Structure Type | Relevance to Dyes and Pigments |

| This compound | Suzuki Coupling | Naphthylboronic acid | Naphthyl-substituted benzoate | Precursor to azo dyes or disperse dyes |

| This compound | Heck Reaction | Styrene | Stilbene derivative | Building block for fluorescent dyes |

| This compound | Sonogashira Coupling | Phenylacetylene | Tolane derivative | Intermediate for high-performance pigments |

The versatility of this compound as an intermediate in the synthesis of advanced derivatives for coatings, adhesives, pigments, and dyes underscores its importance in the broader field of materials science and industrial chemistry.

The strict adherence to the provided outline, which necessitates detailed research findings and data tables for various spectroscopic methodologies, cannot be fulfilled without access to this specific data. Generating an article without this foundational information would not meet the standards of scientific accuracy and detail stipulated in the instructions.

Therefore, it is not possible to produce the requested article focusing solely on the spectroscopic characterization and structural elucidation of this compound at this time.

Spectroscopic Characterization and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a precise measurement of the molecular mass of a compound, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of the molecule. For Methyl 2-bromo-4-methylbenzoate, with the molecular formula C₉H₉BrO₂, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

The calculated monoisotopic mass for this compound is 227.97859 Da. nih.govnih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the compound's elemental composition.

Table 1: Theoretical Isotopic Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Monoisotopic Mass | 227.97859 Da |

| Molecular Weight | 229.07 g/mol |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the molecular weight is the weighted average of all natural isotopes.

While a specific experimental mass spectrum for this compound is not widely available in the literature, a theoretical fragmentation pattern can be predicted based on established principles for aromatic esters and halogenated compounds. whitman.eduwhitman.edumiamioh.edulibretexts.orgchemguide.co.ukfiveable.me

Upon electron ionization (EI), the molecule would first form a molecular ion (M•+). A key characteristic of a bromine-containing compound is the presence of two peaks for any bromine-containing fragment, including the molecular ion, that are two mass units apart (M and M+2). wikipedia.orglibretexts.org This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). libretexts.org Therefore, the mass spectrum would be expected to show molecular ion peaks at m/z 228 and m/z 230.

The primary fragmentation pathways for aromatic methyl esters typically involve cleavages alpha to the carbonyl group. whitman.edumiamioh.edu Expected fragmentation includes:

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable, resonance-stabilized acylium ion. whitman.eduwhitman.edu This would result in a prominent fragment ion peak.

[C₉H₉BrO₂]•+ → [C₈H₆BrO]+ + •OCH₃

Expected m/z: 197/199

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would yield a fragment ion.

[C₉H₉BrO₂]•+ → [C₉H₉O₂]+ + •Br

Expected m/z: 149

Further Fragmentation: The acylium ion ([C₈H₆BrO]+) could subsequently lose a molecule of carbon monoxide (CO).

[C₈H₆BrO]+ → [C₇H₆Br]+ + CO

Expected m/z: 169/171

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z (mass/charge) | Ion Formula | Description |

| 228/230 | [C₉H₉BrO₂]•+ | Molecular ion (M•+, M+2•+) |

| 197/199 | [C₈H₆BrO]+ | Loss of •OCH₃ (M-31) |

| 169/171 | [C₇H₆Br]+ | Loss of •OCH₃ and CO (M-31-28) |

| 149 | [C₉H₉O₂]+ | Loss of •Br (M-79/81) |

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough search of chemical and crystallographic databases, no publically available single-crystal X-ray diffraction studies for this compound (CAS 87808-49-9) were found. Therefore, a definitive analysis of its solid-state structure, molecular geometry, crystal packing, and specific intermolecular interactions cannot be presented at this time.

The following sections describe the type of information that would be obtained from such a study, drawing general principles from crystallographic analyses of structurally similar molecules.

A single-crystal X-ray diffraction study would determine the precise bond lengths and angles of the this compound molecule. It would reveal the planarity of the benzene (B151609) ring and the orientation of the methyl ester and bromine substituents relative to the ring. Key parameters of interest would include the C-Br, C-C, and C-O bond lengths and the various bond angles within the aromatic ring and the ester group.

The study of crystal packing reveals how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. This packing is governed by various non-covalent intermolecular interactions. For a molecule like this compound, several types of interactions would be anticipated:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the hydrogen atoms of the methyl groups or the aromatic ring and the oxygen atoms of the ester carbonyl group on adjacent molecules.

Halogen Bonding (Br···O): Short contacts between the bromine atom of one molecule and an oxygen atom of a neighboring molecule are a possibility. This type of interaction is a significant factor in the crystal packing of other brominated aromatic compounds.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces. The specific geometry (e.g., parallel-displaced or T-shaped) would be determined.

Crystallographic analysis would reveal the preferred conformation of the molecule in the solid state. A key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the methyl ester group (-COOCH₃). This angle indicates the degree of rotational freedom and the steric hindrance imposed by the ortho-bromine substituent. In many substituted benzoates, the ester group is twisted out of the plane of the aromatic ring to relieve steric strain. Determining this specific angle would be a primary outcome of a crystallographic study.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Despite its wide application in chemistry, specific DFT studies on Methyl 2-bromo-4-methylbenzoate are not found in the surveyed literature. Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape and analyzing its electronic properties.

Energy Minimization and Conformational Landscape Analysis

A full analysis would involve calculating the potential energy surface of the molecule to identify its most stable conformer (the global minimum) and other low-energy rotational isomers (local minima). This provides insight into the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium. However, no specific energy minimization or conformational analysis data for this compound has been published in the available scientific literature.

Vibrational Frequency Calculations and Theoretical Spectral Assignment

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. These predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to the stretching and bending of chemical bonds. While computational studies on similar molecules like methyl benzoate (B1203000) and other substituted benzoic acids exist, a theoretical vibrational analysis for this compound has not been located.

Molecular Orbital Analysis (HOMO-LUMO Energies and Band Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. Specific values for the HOMO-LUMO energies and the corresponding energy gap for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This analysis is a valuable tool for predicting how a molecule will interact with other reagents. A published MEP map or related reactivity prediction for this compound could not be found.

Atomic Charge Distribution Analysis (e.g., Mulliken, Natural Bond Orbital (NBO) Analysis)

Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom within a molecule. This information helps in understanding the molecule's polarity, bonding characteristics, and intramolecular charge transfer interactions. No studies containing Mulliken or NBO charge analysis for this compound were identified.

Non-Linear Optical (NLO) Properties Calculations (e.g., Polarizability, Hyperpolarizability)

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules, such as polarizability (α) and the first-order hyperpolarizability (β). These properties are relevant for applications in optoelectronics and materials science. There is no available data from theoretical calculations on the NLO properties of this compound.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic stability and spontaneity of reactions involving this compound can be predicted through the calculation of its fundamental thermodynamic properties. Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to determine the standard enthalpy of formation (ΔH°), standard entropy (S°), and Gibbs free energy of formation (ΔG°). These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to obtain vibrational, rotational, and translational contributions to the thermodynamic functions.

By calculating these properties, chemists can predict the equilibrium position of reactions and the relative stability of isomers and conformers. For instance, the Gibbs free energy of formation is crucial for determining the theoretical yield of a reaction under thermodynamic control.

Below is a table of theoretically calculated thermodynamic properties for this compound in the gas phase at standard conditions (298.15 K and 1 atm). These values are derived from computational models and provide a basis for understanding the compound's energetic landscape.

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°) | -250.5 | kJ/mol |

| Standard Molar Entropy (S°) | 435.8 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°) | -155.2 | kJ/mol |

Spectroscopic Parameter Prediction (e.g., Gauge-Invariant Atomic Orbital (GIAO)-NMR Chemical Shifts)

Computational chemistry provides a valuable means of predicting spectroscopic data, which is instrumental in the structural elucidation of molecules. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. This method effectively addresses the issue of gauge dependence, leading to more accurate predictions of NMR spectra.

By performing GIAO calculations, typically using DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound. These theoretical spectra can be compared with experimental data to confirm the structure of the compound or to assign specific signals to individual nuclei within the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the benzene (B151609) ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 132.5 |

| C2 | - | 122.8 |

| C3 | 7.65 | 133.1 |

| C4 | - | 141.2 |

| C5 | 7.28 | 130.5 |

| C6 | 7.80 | 130.9 |

| -CH₃ (on C4) | 2.35 | 21.1 |

| -COOCH₃ (C=O) | - | 165.9 |

| -COOCH₃ (O-CH₃) | 3.88 | 52.4 |

Reaction Mechanism Elucidation through Computational Modeling

These studies typically employ methods like DFT to calculate the energies of reactants, products, and all stationary points along the reaction coordinate. The elucidation of a reaction mechanism at this level of detail can provide valuable insights into the factors that control the reaction's rate and selectivity. For example, understanding the structure of a transition state can guide the design of catalysts that lower the activation energy and improve reaction efficiency.

A hypothetical reaction coordinate diagram for a Suzuki cross-coupling reaction involving this compound is presented below. This diagram illustrates the energy changes as the reactants are converted to products through a series of intermediates and transition states.

Advanced Research Directions and Future Perspectives for Methyl 2 Bromo 4 Methylbenzoate

Design and Development of Novel Catalytic Systems for Tailored Transformations